molecular formula C17H15N3OS B2803513 N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 1004222-60-9

N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2803513
CAS No.: 1004222-60-9
M. Wt: 309.39
InChI Key: QVXDSFCCAUJDGJ-UHFFFAOYSA-N
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Description

N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core fused with a tetrahydronaphthalene moiety, making it a unique and interesting molecule for scientific research.

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a broad range of pharmacological effects, including anticancer and antitumor activities . They have been associated with various biological activities, suggesting that they may interact with multiple targets.

Mode of Action

Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit anticancer activity This suggests that they may interact with cellular targets involved in cancer progression, potentially inhibiting cell proliferation or inducing apoptosis

Biochemical Pathways

Given the reported anticancer activity of thieno[2,3-d]pyrimidine derivatives , it is plausible that this compound may affect pathways involved in cell proliferation, apoptosis, or other processes relevant to cancer progression.

Pharmacokinetics

The lipophilicity of a drug can influence its ability to diffuse into cells

Result of Action

Some thienopyrimidine derivatives have been reported to exhibit potent anticancer activity . This suggests that this compound may have similar effects, potentially inhibiting cell proliferation or inducing apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, which can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The tetrahydronaphthalene moiety is then introduced through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents like chlorine, bromine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield amines or hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its specific structural combination of a thienopyrimidine core with a tetrahydronaphthalene moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-thieno[2,3-d]pyrimidin-4-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(13-6-5-11-3-1-2-4-12(11)9-13)20-15-14-7-8-22-17(14)19-10-18-15/h5-10H,1-4H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXDSFCCAUJDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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